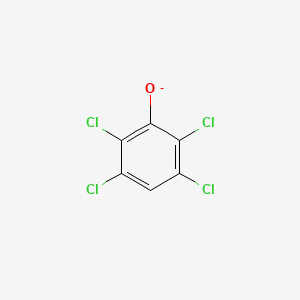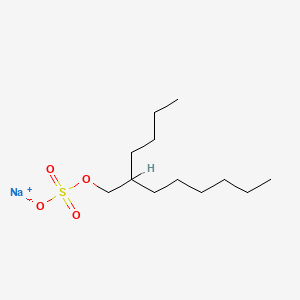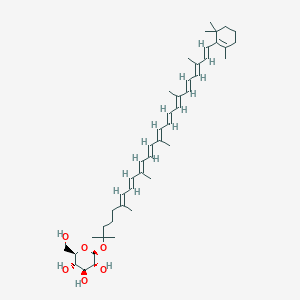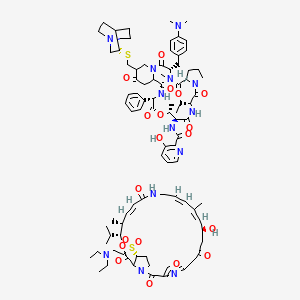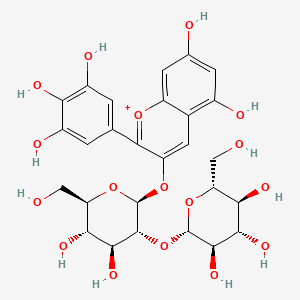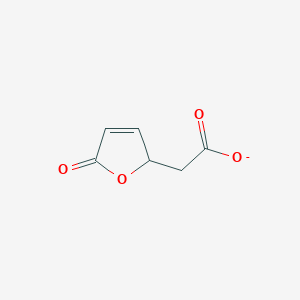
5-Oxo-2,5-dihydro-2-furylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-2,5-dihydro-2-furylacetate is a monocarboxylic acid anion that is the conjugate base of 5-oxo-2,5-dihydro-2-furylacetic acid, formed via deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 5-oxo-2,5-dihydro-2-furylacetic acid.
Scientific Research Applications
Synthesis and Chemistry
Synthesis of 5-substituted-2-furylacetic acids : A study by Hayes et al. (2010) outlined a general route to synthesize 5-substituted-2-furylacetic acids, including natural metabolites like plakorsin B. This process involves smooth silver(I)-catalyzed cyclizations and in situ dehydration, providing high overall yields of these acids (Hayes et al., 2010).
Application in Synthesis of Tetrahydropyrimidinones : Vakhula et al. (2018) demonstrated the use of 5-Aryl-2-furaldehydes, which can be obtained from furfural, in the synthesis of tetrahydropyrimidinones using the Biginelli reaction. This process involved catalysis by FeCl3·6H2O (Vakhula et al., 2018).
Oxidation of 2-furylethanols : Another study by Hayes et al. (2010) discussed the Jones oxidation of 5-substituted-2-furylethanols, leading to the formation of dihydro-2-(2-oxoethyl)furan-3(2H)-ones, following an Achmatowicz-type oxidative ring opening and subsequent reclosure. This study highlights the unique oxidation pathways of furylethanol derivatives (Hayes et al., 2010).
Biochemical and Biological Studies
Oxidation of Cellular DNA : Research by Ravanat et al. (2000) indicated that singlet oxygen can induce oxidation of cellular DNA, with a significant increase in the level of modified DNA bases, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine. This study provides insight into the cellular impacts of oxidative stress (Ravanat et al., 2000).
Eicosatetraenoic Acid-induced Activation : A study by Gore et al. (2014) explored the inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced activation of neutrophils and eosinophils by novel indole OXE receptor antagonists. This research is significant in understanding inflammatory responses and potential therapeutic targets (Gore et al., 2014).
Chemistry of 5-lipoxygenase Product 5-oxo-ETE : Powell and Rokach (2005) provided an in-depth look into the biochemistry, biology, and chemistry of 5-oxo-ETE, a metabolite of arachidonic acid. Their research covered the synthesis, receptor interaction, and potential role in diseases like asthma (Powell & Rokach, 2005).
Advanced Material Science
- Fluorescence from Carbon Dots : Shi et al. (2016) discussed the high fluorescence quantum yield in carbon dots, attributing the fluorescence to organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine derivatives. This research contributes to the understanding and potential applications of carbon dots in nanotechnology and material science (Shi et al., 2016).
properties
Product Name |
5-Oxo-2,5-dihydro-2-furylacetate |
|---|---|
Molecular Formula |
C6H5O4- |
Molecular Weight |
141.1 g/mol |
IUPAC Name |
2-(5-oxo-2H-furan-2-yl)acetate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/p-1 |
InChI Key |
HPEKPJGPWNSAAV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)OC1CC(=O)[O-] |
synonyms |
muconolactone muconolactone, 5-(2)H-labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



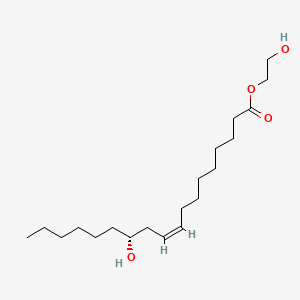
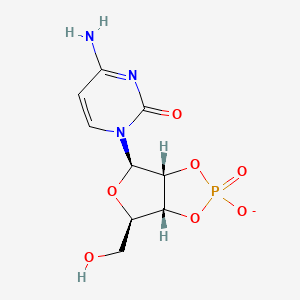
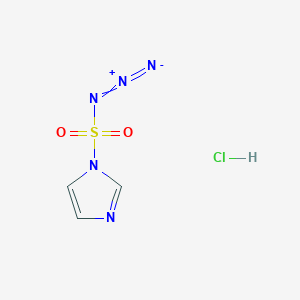
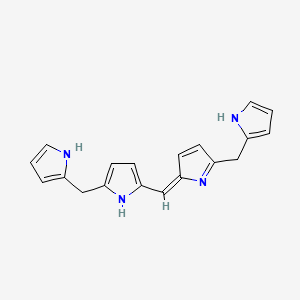

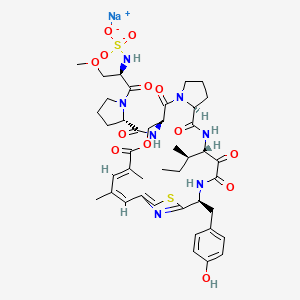
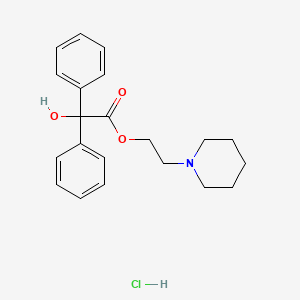
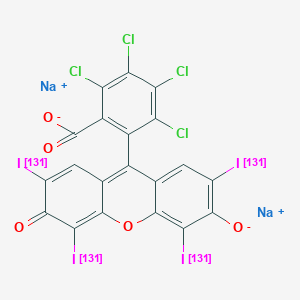
![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1264693.png)
